molecular formula C24H24FNO4 B12308368 (1S)-1-(2-Fluorophenyl)-N-[(1S)-1-phenylethyl]ethanaminium 2-carboxybenzoate

(1S)-1-(2-Fluorophenyl)-N-[(1S)-1-phenylethyl]ethanaminium 2-carboxybenzoate

Cat. No.: B12308368
M. Wt: 409.4 g/mol
InChI Key: HFOXSGBKPPFGPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-1-(2-Fluorophenyl)-N-[(1S)-1-phenylethyl]ethanaminium 2-carboxybenzoate: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorophenyl group, a phenylethyl group, and a carboxybenzoate moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2-Fluorophenyl)-N-[(1S)-1-phenylethyl]ethanaminium 2-carboxybenzoate typically involves multiple steps, including the formation of the ethanaminium core, the introduction of the fluorophenyl group, and the attachment of the carboxybenzoate moiety. Common synthetic routes may include:

    Formation of the Ethanaminium Core: This step often involves the reaction of an appropriate amine with an alkyl halide under basic conditions.

    Introduction of the Fluorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where a fluorine atom is introduced to the phenyl ring.

    Attachment of the Carboxybenzoate Moiety: This step may involve esterification or amidation reactions, where the carboxybenzoate group is attached to the ethanaminium core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2-Fluorophenyl)-N-[(1S)-1-phenylethyl]ethanaminium 2-carboxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1S)-1-(2-Fluorophenyl)-N-[(1S)-1-phenylethyl]ethanaminium 2-carboxybenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may be used as a probe to study enzyme-substrate interactions, particularly those involving fluorinated aromatic compounds.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, including advanced materials and polymers.

Mechanism of Action

The mechanism of action of (1S)-1-(2-Fluorophenyl)-N-[(1S)-1-phenylethyl]ethanaminium 2-carboxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity to these targets, while the ethanaminium core facilitates the compound’s overall stability and solubility. The carboxybenzoate moiety may play a role in modulating the compound’s pharmacokinetic properties.

Properties

Molecular Formula

C24H24FNO4

Molecular Weight

409.4 g/mol

IUPAC Name

N-[1-(2-fluorophenyl)ethyl]-1-phenylethanamine;phthalic acid

InChI

InChI=1S/C16H18FN.C8H6O4/c1-12(14-8-4-3-5-9-14)18-13(2)15-10-6-7-11-16(15)17;9-7(10)5-3-1-2-4-6(5)8(11)12/h3-13,18H,1-2H3;1-4H,(H,9,10)(H,11,12)

InChI Key

HFOXSGBKPPFGPM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(C)C2=CC=CC=C2F.C1=CC=C(C(=C1)C(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.